Dibenzenesulfonimide
Overview
Description
Dibenzenesulfonimide is a chemical compound with the molecular formula C12H11NO4S2 and a molecular weight of 297.35 . It is a white to almost white powder . It is used as an additive for electroplating baths .
Synthesis Analysis
Dibenzenesulfonimide can be manufactured by treating benzene-sulfonamide in a 5% sodium hydroxide solution with benzenesulfonyl chloride at 50 – 55 ℃ for 1 – 2 hours . During the reaction, the pH value must be kept at 7.2 by adding a 5% sodium hydroxide solution .Molecular Structure Analysis
The linear formula of Dibenzenesulfonimide is C12H11NO4S2 . The structure of this compound is characterized by a central structure of the molecule that contains a β-lactam ring .Chemical Reactions Analysis
Dibenzenesulfonimide has been used in the preparation of [18F]NFSi from sodium dibenzenesulfonimide . It has also been used in the preparation of a novel electrophilic thiocyanating reagent, N-thiocyanato-dibenzenesulfonimide .Physical And Chemical Properties Analysis
Dibenzenesulfonimide is a solid at room temperature . It has a melting point of 150-155 °C and a predicted boiling point of 480.6±28.0 °C . Its predicted density is 1.418±0.06 g/cm3 . It is soluble in water .Scientific Research Applications
Amination of Diazocarbonyl Compounds
Dibenzenesulfonimide has been utilized in the transition-metal-free intermolecular N-H insertion of α-diazocarbonyl compounds. This compound emerged as a preferred choice due to its efficiency in terms of yields and reaction time. The process involves a pathway of protonation and nucleophilic substitution (Luo et al., 2016).
Electrophilic Thiocyano Oxyfunctionalization of Alkenes
N-Thiocyano-dibenzenesulfonimide, derived from dibenzenesulfonimide, is an effective reagent for the electrophilic thiocyano oxyfunctionalization of alkenes. This method allows for the formation of SCN-containing heterocycles, such as lactones and dihydrofurans, under transition-metal-free and mild conditions (Ye et al., 2019).
Synthesis and Reactivity in Radiochemistry
Dibenzenesulfonimide is used in the preparation of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent. This reagent has been applied in the radiosynthesis of fluorinated compounds, such as the fluorinated A ring of vitamin D3, offering new pathways in radiochemical transformations (Teare et al., 2007).
Optimization of Synthesis Processes
Research has been conducted to optimize the synthesis process of dibenzenesulfonimide itself, focusing on variables such as the ratios of reactants and reaction conditions. This optimization aims to enhance yield and purity, which is crucial for its use in further applications (Qian-de, 2009).
Electrophilic Selenocyanation Reagent
N-Selenocyanato-dibenzenesulfonimide, a derivative of dibenzenesulfonimide, serves as a new electrophilic selenocyanation reagent. It has been used for electrophilic selenocyanato reactions of nucleophiles under mild conditions, contributing to the synthesis of SeCN-containing compounds (Chen et al., 2021).
Thiocyano Semipinacol Rearrangement
Dibenzenesulfonimide derivatives are instrumental in the electrophilic thiocyano semipinacol rearrangement of allylic alcohols. This approach is significant for the formation of thiocyano carbonyl compounds and constructing all-carbon quaternary centers (Song et al., 2019).
Electrophilic Cyanation of Aryl and Heteroaryl Bromides
Dibenzenesulfonimide derivatives are used in the electrophilic cyanation process for synthesizing benzonitriles. This methodology has proven efficient for a wide range of aryl bromides, including functionalized substrates, demonstrating its versatility in organic synthesis (Anbarasan et al., 2011).
Thiocyanating Reagent with Enhanced Reactivity
N-Thiocyanato-dibenzenesulfonimide has shown enhanced electrophilicity and a broad scope of substrates. It has been successfully used for the bifunctionalization of internal alkenes and styrenes, yielding high-yield 1,2-amino thiocyanates (Li et al., 2019).
Nitrogen Source for C–N Bond Formation
N-Fluorobenzenesulfonimide, a derivative of dibenzenesulfonimide, has been recognized as an efficient nitrogen source for the formation of C–N bonds, demonstrating its utility in various amination reactions (Li & Zhang, 2014).
Future Directions
While specific future directions for Dibenzenesulfonimide were not found, the global Dibenzenesulfonimide market size was valued at USD 13 million in 2022 and is forecast to reach a size of USD 17 million by 2029 with a CAGR of 4.0% during the review period . This suggests that there may be increasing interest and applications for this compound in the future.
properties
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQABVAKPIYHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062557 | |
Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N-(phenylsulfonyl)- | |
CAS RN |
2618-96-4 | |
Record name | N-(Phenylsulfonyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2618-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(phenylsulphonyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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